[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Overview
Description
3-(3-Methanesulfonylphenoxy)propylamine: is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a phenoxypropyl chain, which is further linked to a methylamine group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methanesulfonylphenoxy)propylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(3-methanesulfonylphenoxy)propyl bromide.
Reaction with Methylamine: The bromide compound is then reacted with methylamine under controlled conditions to yield 3-(3-Methanesulfonylphenoxy)propylamine.
Industrial Production Methods: In industrial settings, the production of 3-(3-Methanesulfonylphenoxy)propylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactor Setup: Utilizing a continuous flow reactor to maintain consistent reaction conditions.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Methanesulfonylphenoxy)propylamine can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxypropyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme interactions and protein binding due to its unique structural features.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of 3-(3-Methanesulfonylphenoxy)propylamine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites, influencing the activity of enzymes and modulating biochemical pathways . This compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- 3-(3-Methanesulfonylphenoxy)propylamine
- 3-(3-Methanesulfonylphenoxy)propylamine
- 3-(3-Methanesulfonylphenoxy)propylamine
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the amine. While 3-(3-Methanesulfonylphenoxy)propylamine has a methyl group, the similar compounds have ethyl, propyl, or butyl groups.
- Reactivity: The reactivity of these compounds can vary based on the size and nature of the alkyl group, influencing their behavior in chemical reactions .
Properties
IUPAC Name |
N-methyl-3-(3-methylsulfonylphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-12-7-4-8-15-10-5-3-6-11(9-10)16(2,13)14/h3,5-6,9,12H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFAKOQKKKBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC(=CC=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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